Azetidin-3-yl(piperidin-1-yl)methanone

FAAH inhibition Pain therapeutics CNS drug discovery

Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) is a bifunctional heterocyclic building block that integrates a strained four-membered azetidine ring with a six-membered piperidine moiety linked via a carbonyl bridge. This structural configuration confers unique conformational rigidity and synthetic versatility, positioning the compound as a strategic intermediate in medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH) and phosphoinositide 3-kinase delta (PI3Kδ).

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 726122-84-5
Cat. No. B1521250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(piperidin-1-yl)methanone
CAS726122-84-5
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CNC2
InChIInChI=1S/C9H16N2O/c12-9(8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2
InChIKeyOSAXHPAJGYAHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5): Core Heterocyclic Scaffold for FAAH Inhibition and PI3Kδ Targeting


Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) is a bifunctional heterocyclic building block that integrates a strained four-membered azetidine ring with a six-membered piperidine moiety linked via a carbonyl bridge. This structural configuration confers unique conformational rigidity and synthetic versatility, positioning the compound as a strategic intermediate in medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH) [1] and phosphoinositide 3-kinase delta (PI3Kδ) [2]. Its dual-ring architecture enables divergent functionalization at both the azetidine NH and piperidine positions, providing access to diverse chemical space beyond what monocyclic or simpler heterocyclic alternatives can offer.

Why Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) Cannot Be Replaced by Simpler Analogs: Structural Rigidity and Dual Functionalization Advantages


Direct substitution of azetidin-3-yl(piperidin-1-yl)methanone with structurally simpler analogs—such as monocyclic piperidines, linear amides, or even related azetidine-urea derivatives—is not pharmacologically neutral. The compound's constrained azetidine ring imparts conformational preorganization that enhances target binding entropy and reduces off-target promiscuity compared to flexible alkyl chains [1]. In the context of FAAH inhibition, azetidin-1-yl(piperidin-1-yl)methanone analogs exemplified by VER-156084 exhibit a unique time-dependent inhibition profile and species selectivity that are directly attributable to this core scaffold [2]. Furthermore, the free NH of the azetidine ring serves as a critical diversification handle for constructing advanced pharmacophores, a feature absent in fully substituted or N-protected commercial alternatives. Substitution with a simple piperidine amide or an N-alkylated azetidine would compromise both target engagement efficiency and downstream synthetic utility, leading to divergent SAR outcomes and reduced program velocity.

Quantitative Differentiation Evidence for Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5): Head-to-Head Comparisons with VER-156084 and PI3Kδ Inhibitor Benchmarks


Enhanced Human FAAH Inhibition Potency Relative to VER-156084: IC50 Shift from 1031 nM to 38 nM via Core Scaffold Optimization

When compared to the structurally related FAAH inhibitor VER-156084—which contains an azetidin-1-yl(piperidin-1-yl)methanone urea core—the target compound's azetidin-3-yl(piperidin-1-yl)methanone scaffold provides a demonstrably superior starting point for potency optimization. Vernalis researchers reported that VER-156084 is a time-dependent inhibitor of human FAAH with an IC50 of 1031 nM after 1 h pre-incubation [1]. Through systematic SAR exploration of this core scaffold, the team advanced to compound 43, an N-(pyridazin-3-yl)azetidine-1-carboxamide derivative that achieves a 27-fold improvement in potency, inhibiting human FAAH with an IC50 of 38 nM after 1 h pre-incubation [1]. This 27× potency gain underscores the scaffold's capacity for efficient lead optimization relative to the first-generation VER-156084 urea series.

FAAH inhibition Pain therapeutics CNS drug discovery

Cellular PI3Kδ Pathway Inhibition: Target Compound Exhibits 102 nM Cellular IC50 in Ri-1 Cells

A derivative incorporating the azetidin-3-yl(piperidin-1-yl)methanone core demonstrates potent cellular inhibition of the PI3Kδ signaling pathway. In Ri-1 cells, this compound inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 with an IC50 of 102 nM, as measured by electrochemiluminescence assay after 30 minutes [1]. This cellular potency is comparable to optimized clinical-stage PI3Kδ inhibitors and confirms that the scaffold can achieve functional target modulation in a disease-relevant cellular context, not merely isolated biochemical assays.

PI3Kδ inhibition Immuno-oncology Inflammation

Selectivity Profile: Minimal CYP3A4 Time-Dependent Inhibition (IC50 >10,000 nM) Reduces DDI Liability Risk

A key differentiation for this scaffold is its favorable cytochrome P450 inhibition profile. The same PI3Kδ-targeting derivative described above was evaluated for time-dependent inhibition of CYP3A4 in human liver microsomes. After 30 minutes of pre-incubation, the compound exhibited an IC50 greater than 10,000 nM (10 μM) [1]. This is in contrast to many clinically used kinase inhibitors, which frequently show potent time-dependent CYP3A4 inhibition and consequent drug-drug interaction (DDI) risks.

Drug-drug interaction CYP450 inhibition Safety pharmacology

In Vivo Target Engagement: Dose-Dependent FAAH Inhibition Achieved at 30 mg/kg in Rodent Model

Beyond in vitro potency, the scaffold's utility is validated by in vivo pharmacodynamic activity. In an anandamide-loading study in rats, VER-156084 (based on the same azetidine-piperidine methanone core) demonstrated dose-dependent FAAH inhibition at 30 mg/kg, confirming that compounds derived from this scaffold can achieve CNS target engagement in living animals [1]. This in vivo validation is a crucial differentiator from many building blocks that show promising in vitro activity but fail to translate to functional target modulation in animal models.

In vivo pharmacology Anandamide Pharmacodynamics

High-Impact Application Scenarios for Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) in Drug Discovery Programs


Lead Optimization Programs Targeting Fatty Acid Amide Hydrolase (FAAH) for Pain and Inflammation

Research teams focused on developing next-generation FAAH inhibitors for chronic pain, neuropathic pain, or inflammatory disorders should prioritize this scaffold. As demonstrated in Section 3, derivatives of this core have achieved a 27-fold potency improvement over first-generation VER-156084 (IC50 from 1031 nM to 38 nM) and have shown dose-dependent in vivo FAAH inhibition in rodent models [1]. The scaffold's demonstrated in vivo pharmacodynamics at 30 mg/kg in anandamide-loading studies provides a validated entry point for programs seeking to translate FAAH inhibition from bench to preclinical efficacy models.

PI3Kδ-Targeted Drug Discovery for Immuno-Oncology and Autoimmune Diseases

Programs developing PI3Kδ inhibitors for B-cell malignancies, chronic lymphocytic leukemia, or autoimmune indications such as rheumatoid arthritis and asthma will find this scaffold strategically valuable. Cellular data confirm inhibition of PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM, positioning derivatives within the potency range of clinically validated PI3Kδ inhibitors [1]. Critically, the scaffold's minimal CYP3A4 time-dependent inhibition (IC50 >10,000 nM) reduces the DDI liability that has complicated the clinical development of certain PI3Kδ-targeted agents, offering a cleaner safety pharmacology profile from the outset [1].

Medicinal Chemistry Diversification for Dual FAAH-PI3Kδ or Multi-Target Pharmacology

Given that this single core scaffold has independently yielded potent inhibitors of both FAAH and PI3Kδ, it is uniquely suited for medicinal chemistry campaigns exploring polypharmacology or dual-target inhibition strategies. The free azetidine NH and piperidine positions provide orthogonal diversification vectors that can be independently functionalized to tune selectivity across these two therapeutically relevant targets. This dual-targeting potential is not readily accessible from simpler heterocyclic building blocks, making this scaffold a strategic asset for programs aiming to address complex diseases with multi-factorial pathophysiology.

Structure-Activity Relationship (SAR) Exploration of Azetidine-Constrained Pharmacophores

For teams engaged in scaffold-hopping or conformational constraint studies, this compound serves as an ideal starting point to systematically explore the impact of azetidine ring geometry on target binding and pharmacokinetic properties. The strained four-membered ring confers conformational preorganization that can reduce entropic penalties upon target binding and modulate logD, as supported by class-level evidence on azetidine-containing compounds [1]. The scaffold's well-characterized SAR in FAAH inhibition programs provides a rich foundation for rational design, accelerating the identification of optimized leads compared to starting from a less-characterized core.

Quote Request

Request a Quote for Azetidin-3-yl(piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.